4-(2-Phenoxyethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

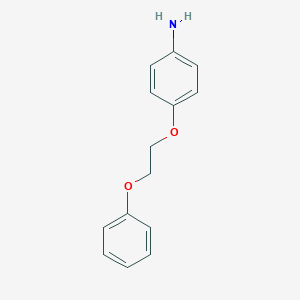

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUZGHQIEXOKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400321 | |

| Record name | 4-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35965-96-9 | |

| Record name | 4-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of Aniline and Phenoxyethoxy Functional Groups in Organic Chemistry

To appreciate the utility of 4-(2-Phenoxyethoxy)aniline, it is essential to understand the chemical characteristics of its core components: the aniline (B41778) and phenoxyethoxy functional groups. byjus.comlibretexts.org

Aniline Moiety: Aniline, with the chemical formula C₆H₅NH₂, is the simplest aromatic amine. ijrpr.com It consists of a phenyl group attached to an amino group (-NH₂). ijrpr.com The amino group's lone pair of electrons can be delocalized into the benzene (B151609) ring's pi system, a resonance effect that influences its chemical behavior. solubilityofthings.com This delocalization reduces the basicity of the nitrogen atom compared to aliphatic amines but activates the aromatic ring, making it susceptible to electrophilic substitution reactions at the ortho and para positions. ijrpr.com The amino group itself can also undergo a variety of reactions, including acylation, alkylation, and diazotization, making aniline and its derivatives versatile intermediates in organic synthesis. researchgate.net

Phenoxyethoxy Moiety: The phenoxyethoxy group consists of a phenyl ring linked to an ethoxy (-OCH₂CH₂-) group, which is a type of ether. nih.gov Ethers (R-O-R') are generally characterized by an oxygen atom connected to two alkyl or aryl groups. solubilityofthings.comnih.gov They are typically less reactive than alcohols or phenols but are valued for their ability to form flexible yet stable linkages within a molecule. The phenoxy group (C₆H₅O-) provides aromatic character, while the ethyl linker adds conformational flexibility. This combination of a rigid aromatic ring and a flexible ether chain is a common structural motif in medicinal chemistry, influencing properties like solubility and binding interactions with biological targets.

The combination of these two functional groups in a single molecule, as seen in this compound, creates a bifunctional platform. The aniline end provides a reactive handle for a wide range of chemical transformations, while the phenoxyethoxy tail can be tailored to modulate the physical and biological properties of the final product.

Significance of 4 2 Phenoxyethoxy Aniline As a Versatile Synthetic Scaffold and Research Intermediate

The structure of 4-(2-Phenoxyethoxy)aniline makes it a highly valuable starting material and intermediate in the synthesis of a diverse range of target molecules, particularly in the field of medicinal chemistry. Its role as a synthetic scaffold allows for the systematic construction of new chemical entities with potential therapeutic applications.

The utility of this compound extends to its use in creating derivatives for structure-activity relationship (SAR) studies. By systematically modifying the core structure, chemists can investigate how specific structural features impact biological activity. The aniline (B41778) nitrogen can be readily alkylated or acylated to produce a library of related compounds, such as N-Ethyl-4-(2-phenoxyethoxy)aniline. researchgate.net These derivatives serve as molecular probes to map the binding requirements of biological targets and to optimize properties like potency and selectivity. This modular approach is a cornerstone of modern drug discovery. google.com

Furthermore, related structures like 4-Nitro-2-phenoxy aniline, which can be chemically related to this compound, serve as intermediates in the synthesis of other commercially significant compounds. For example, 4-Nitro-2-phenoxy aniline is an intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) nimesulide. This highlights the broader importance of the phenoxy aniline scaffold in the chemical and pharmaceutical industries.

Research Applications of 4 2 Phenoxyethoxy Aniline and Its Derivatives in Chemical Science

Role as Fundamental Organic Building Blocks and Chemical Intermediates

The utility of 4-(2-Phenoxyethoxy)aniline as a fundamental building block in organic synthesis stems from the reactivity of its primary amine and the physicochemical characteristics of its phenoxyethoxy tail. Aniline (B41778) and its derivatives are well-established precursors and intermediates in the chemical and pharmaceutical industries. plantarchives.orgyoutube.com The amino group on this compound provides a reactive site for a multitude of chemical transformations, including diazotization, acylation, alkylation, and condensation reactions. youtube.com This allows for its incorporation into larger, more complex molecular frameworks.

As a chemical intermediate, it is particularly valuable for introducing the phenoxyethoxy moiety into target molecules. This group can enhance solubility in organic solvents, impart flexibility to a polymer chain, and modify the electronic and photophysical properties of a system. For instance, amino-terminated aniline oligomers are considered valuable building blocks for creating novel electroactive polymers. rsc.org The dual aromatic nature of the molecule, combined with the ether linkage, provides a scaffold that is both rigid and flexible, a desirable combination in the design of advanced materials. The general class of phenoxy anilines are regarded as versatile intermediates for synthesizing a range of compounds. plantarchives.org

Contributions to Materials Science and Engineering

The structural features of this compound make it an attractive monomer and modifying agent for the development of advanced materials with tailored properties.

Aniline and its derivatives are crucial starting materials for a variety of polymers, including polyurethanes, polyamides, and polyimides. youtube.com The polymerization of aniline derivatives allows for the creation of polymers with specific functionalities, where the substituent on the aniline ring dictates the properties of the final material. nih.govacs.org In this context, this compound can be used as a monomer to synthesize polymers with unique characteristics.

When incorporated into a polymer backbone, the phenoxyethoxy side chain can act as an internal plasticizer, increasing chain flexibility and lowering the glass transition temperature. This side chain also tends to improve the solubility of otherwise rigid polymers in common organic solvents, facilitating their processing into films and coatings. nih.gov Polyaniline-based coatings are noted for their application in corrosion protection, where the polymer's electrochemical properties help to passivate metal surfaces. metu.edu.trnih.gov The use of substituted anilines like this compound could lead to the development of specialty coatings with enhanced processability and specific performance attributes.

Phosphazenes: this compound can serve as a nucleophile in reactions with cyclic phosphazene precursors, such as hexachlorocyclotriphosphazene (HCP). In this reaction, the aniline's amino group displaces the chlorine atoms on the phosphazene ring, forming new P-N bonds. This process allows for the attachment of the phenoxyethoxy side group to the inorganic phosphazene backbone. By controlling the stoichiometry, a range of substitution patterns can be achieved, from partial to full substitution of the chlorine atoms.

The resulting arylaminophosphazenes are hybrid organic-inorganic materials. The bulky and flexible phenoxyethoxy groups can significantly alter the properties of the phosphazene polymer, for example, by increasing solubility and lowering the glass transition temperature, making the materials potentially useful as flame retardants or advanced elastomers. The synthesis of phosphazene derivatives using anilines like m-toluidine (B57737) to fully substitute the chlorine atoms in HCP has been demonstrated. rsc.org

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|

| Hexachlorocyclotriphosphazene (P₃N₃Cl₆) | This compound | Reflux in a high-boiling solvent (e.g., toluene (B28343) or diglyme) with a tertiary amine base (e.g., triethylamine) to scavenge HCl. | Hexakis-[4-(2-phenoxyethoxy)anilino]cyclotriphosphazene |

Phthalocyanines: Phthalocyanines are large, aromatic macrocyclic compounds known for their intense color and high thermal and chemical stability. nih.govrsc.org They are synthesized through the cyclotetramerization of phthalonitrile (B49051) derivatives. This compound can be used as a precursor to create a substituted phthalonitrile required for this synthesis. A common synthetic route involves the nucleophilic aromatic substitution of a nitro group on 4-nitrophthalonitrile (B195368) with the phenolate (B1203915) derived from a corresponding phenol (B47542). While this compound is an amine, a related synthetic strategy would involve its conversion to a suitable precursor that can be reacted to form 4-[4-(2-phenoxyethoxy)phenoxy]phthalonitrile.

The resulting phthalocyanine (B1677752) would feature eight peripheral phenoxyethoxy groups. These bulky, flexible substituents enhance the solubility of the typically insoluble phthalocyanine core in organic solvents, preventing aggregation and enabling solution-based processing and characterization. rsc.org These peripheral groups also modulate the electronic properties and intermolecular interactions of the phthalocyanine, which is crucial for applications in pigments, catalysts, and chemical sensors. nih.gov

The aniline moiety is inherently electroactive, meaning it can be reversibly oxidized and reduced. This property is the basis for the conductivity of polyaniline, one of the most studied conducting polymers. rsc.org Polymers derived from this compound are expected to retain this electroactivity. The phenoxyethoxy side chain can influence the polymer's morphology and processing characteristics without eliminating the electrochemical activity of the polyaniline-like backbone. The electrochemical oxidation of aniline derivatives has been extensively studied as a route to functional materials. cuhk.edu.hk

Furthermore, when incorporated into larger conjugated systems, derivatives of this compound can exhibit fluorescence. For example, phthalocyanine complexes, whose synthesis is described above, are known for their strong absorption in the visible region and, in some cases, significant fluorescence quantum yields. rsc.org The nature of the peripheral substituents, such as the phenoxyethoxy groups, plays a critical role in tuning the photophysical properties, including the wavelengths of absorption and emission, and the efficiency of fluorescence. By modifying the substituents, the electronic energy levels of the molecule can be fine-tuned for applications in optical limiting devices, photosensitizers, or fluorescent probes. rsc.org

Azo polymers are a class of smart materials that contain the azobenzene (B91143) chromophore (–N=N–), which can undergo reversible trans-cis isomerization when irradiated with light of specific wavelengths. researchgate.net This photo-switching behavior leads to changes in the material's shape, color, and other properties, making them useful for applications like optical data storage and light-actuated devices.

Aniline derivatives are primary precursors for synthesizing azo compounds. The synthesis involves a two-step process:

Diazotization: The primary amine group of this compound is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is reacted with an electron-rich aromatic coupling partner (such as a phenol or another aniline derivative) to form the stable azo linkage.

By using a bis-diazonium salt or a coupling agent with multiple reactive sites, this chemistry can be extended to form polymers with azobenzene units in the main chain or as side chains. rsc.org The incorporation of the flexible phenoxyethoxy group from this compound into the polymer structure is a recognized strategy for improving the solubility and processability of the resulting azo polymer. This side chain can also influence the photoisomerization kinetics and the stability of the cis and trans isomers.

Applications in Catalysis Research

While direct catalytic applications of this compound are not widely documented, derivatives of aniline are utilized in various catalytic systems. The compound can serve as a precursor for the synthesis of ligands, organocatalysts, or catalyst supports.

For example, aniline derivatives can be used to synthesize ligands for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the steric and electronic properties of the ligand, influenced by the phenoxyethoxy substituent, can modulate the catalyst's activity and selectivity.

Additionally, aniline-based structures have been employed as catalysts themselves. Arylaminophosphazenes, which can be synthesized from this compound, have been shown to act as catalysts for the polymerization of benzoxazines. rsc.org Furthermore, polyaniline-based materials have been developed as nanocatalysts for various organic transformations. Aniline-derived diselenides have also been investigated for their catalytic antioxidant activity, mimicking the function of the enzyme glutathione (B108866) peroxidase (GPx). The synthesis of such derivatives using this compound could yield novel catalysts with tailored solubility and activity profiles for applications in green chemistry and biomedicine.

Ligand Design for Transition Metal Catalysis (e.g., Palladium-NHC Complexes)

While specific research detailing the use of this compound in the design of ligands for transition metal catalysis, particularly in Palladium-N-Heterocyclic Carbene (Pd-NHC) complexes, is not extensively documented, the broader class of aniline derivatives plays a crucial role as stabilizing ligands for these highly active catalysts. nih.gov Pd-NHC complexes are renowned for their superior performance in a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The stability and catalytic activity of Pd-NHC complexes can be finely tuned by modifying the ancillary ligands. Aniline derivatives are introduced as weakly coordinating ligands that stabilize the Pd(II) precatalyst, facilitating its handling and storage while allowing for efficient activation under catalytic conditions. nih.gov The electronic and steric properties of the aniline ligand can influence the reactivity of the catalytic species. For instance, electron-withdrawing or electron-donating substituents on the aniline ring can modulate the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

The phenoxyethoxy group in this compound introduces additional functionality that could be exploited in ligand design. The ether linkages could potentially coordinate to the metal center or influence the solubility and stability of the resulting complex. Although direct examples are yet to be reported, the structural motifs present in this compound make it an interesting candidate for the development of novel aniline-based ligands for Pd-NHC and other transition metal catalysts.

Exploration in Homogeneous and Heterogeneous Catalytic Systems

The application of this compound and its derivatives in broader homogeneous and heterogeneous catalytic systems is an area with potential for exploration. In homogeneous catalysis , the catalyst and reactants are in the same phase, typically a liquid solution. wikipedia.org This allows for high activity and selectivity under mild reaction conditions. Derivatives of this compound could be functionalized to create soluble ligands for various transition metals, enabling their use in reactions such as hydrogenations, carbonylations, and hydroformylations. wikipedia.orgquora.com The phenoxyethoxy tail could influence the solubility of the catalyst in different organic solvents, a key parameter in optimizing homogeneous catalytic processes.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase), offers advantages in terms of catalyst separation and recycling. chemguide.co.uknih.gov this compound could serve as a building block for creating solid-supported catalysts. For example, it could be anchored to a polymer resin or an inorganic support like silica. Such immobilized catalysts can be easily filtered off from the reaction mixture, simplifying product purification and allowing for the reuse of the expensive metal catalyst, which is a significant advantage in industrial applications. nih.gov While specific examples involving this compound are not prominent in the current literature, the principles of catalyst design suggest its potential utility in both catalytic domains.

Role in Medicinal Chemistry Research (as Precursors/Intermediates for Compound Libraries)

This compound serves as a valuable precursor and intermediate in the synthesis of compound libraries for medicinal chemistry research, with notable applications in the development of antimalarial agents, potential osteoblastogenic effectors, and agents for controlling harmful organisms.

One of the most significant applications of this compound is as a key building block in the synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones, a class of compounds that has shown potent antimalarial activity. nih.govacs.org Malaria remains a major global health threat, and the emergence of drug-resistant parasite strains necessitates the development of new therapeutic agents.

The synthesis of these quinolone derivatives typically involves a multi-step process where the aniline nitrogen of this compound participates in a cyclization reaction to form the core quinolone scaffold. A notable example is the synthesis of analogs of the compound ICI 56,780, which demonstrated both blood schizonticidal and prophylactic activity against Plasmodium berghei. nih.gov Researchers have synthesized a series of 7-(2-phenoxyethoxy)-4(1H)-quinolones and evaluated their activity against multi-drug resistant strains of P. falciparum. nih.govacs.org

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinolone ring, made possible by starting with functionalized anilines like this compound, can significantly impact the antimalarial potency and reduce cross-resistance to existing drugs like atovaquone. nih.govacs.org The phenoxyethoxy side chain at the 7-position appears to be a crucial feature for the potent activity of these compounds.

Table 1: Antimalarial Activity of Selected 7-(2-Phenoxyethoxy)-4(1H)-quinolone Analogs

| Compound | Modification | EC50 (nM) against W2 strain | EC50 (nM) against TM90-C2B strain |

|---|---|---|---|

| Analog 1 | 3-ethyl | 104 | 71.3 |

| Analog 2 | 3-(o-fluorophenyl) | 0.25 | 0.15 |

| Analog 3 | 6-chloro, 3-ethyl | ~150 | ~70 |

Data sourced from studies on novel 7-(2-phenoxyethoxy)-4(1H)-quinolones. nih.gov

The potential of this compound as an intermediate for compounds that promote bone formation, known as osteoblastogenic effectors, is an emerging area of interest. Osteoblasts are cells responsible for the synthesis and mineralization of bone. The discovery of small molecules that can stimulate osteoblast differentiation and activity is a key strategy for the development of new treatments for bone-related disorders such as osteoporosis.

While direct synthesis of osteoblastogenic effectors from this compound is not yet widely reported, the core structure is present in related diphenylamine (B1679370) and diphenylether derivatives that have been investigated for their ability to promote osteoblastogenesis. The general synthetic strategies for such compounds often involve the coupling of aniline derivatives with other aromatic moieties. The flexible ether linkage and the reactive amine group of this compound make it a suitable starting material for creating libraries of compounds to be screened for osteogenic activity. Further research is needed to fully explore the potential of this aniline derivative in the development of new therapies for bone regeneration and repair.

The aniline scaffold is a common feature in many agrochemicals, including fungicides and pesticides. While specific commercial products based on this compound are not documented, the structural characteristics of this compound make it a relevant building block for the synthesis of new agents for controlling harmful organisms. Patents have been filed for fungicidal compositions containing various aniline derivatives, highlighting the general utility of this class of compounds in agriculture. google.com

The phenoxy group is a known toxophore in several pesticides. nih.gov By incorporating the phenoxyethoxy moiety, it is possible to design new molecules with potentially enhanced efficacy or a different spectrum of activity against plant pathogens. The synthesis of novel fungicides often involves the reaction of an aniline with various electrophilic partners to introduce functionalities that are crucial for biological activity. The development of new and effective fungicides is critical to combat the emergence of resistant fungal strains and ensure food security. nih.gov The exploration of derivatives of this compound represents a promising avenue for the discovery of next-generation crop protection agents.

Characterization and Spectroscopic Analysis of 4 2 Phenoxyethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of 4-(2-Phenoxyethoxy)aniline, distinct signals would be expected for the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as the aliphatic protons of the ethoxy bridge.

Aromatic Protons: The protons on the aniline ring, being influenced by the electron-donating amino group (-NH₂) and the ether linkage, would typically appear as multiplets in the aromatic region (approximately 6.5-7.5 ppm) researchgate.netchemicalbook.comrsc.org. The protons on the terminal phenoxy ring would also resonate in this region, with their exact chemical shifts influenced by the ether oxygen.

Ethoxy Protons (-O-CH₂-CH₂-O-): The four protons of the ethylene (B1197577) bridge would appear as two distinct signals, likely triplets, in the aliphatic region (typically 3.5-4.5 ppm). The protons closer to the phenoxy group might have a slightly different chemical shift than those closer to the aniline ring due to the different electronic environments.

Amine Protons (-NH₂): The two protons of the primary amine group would typically produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found in the range of 3.0-5.0 ppm rsc.org.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Aniline Ring) | 6.5 - 7.0 | Multiplet |

| Aromatic H (Phenoxy Ring) | 6.8 - 7.5 | Multiplet |

| Ethoxy H (-O-CH₂-) | 3.5 - 4.5 | Triplet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, signals would correspond to the aromatic carbons of both rings and the aliphatic carbons of the ethoxy linker.

Aromatic Carbons: Aromatic carbons typically resonate in the range of 110-160 ppm oregonstate.educompoundchem.comwisc.edu. The carbon atoms bonded directly to the oxygen and nitrogen atoms (ipso-carbons) would have distinct chemical shifts compared to the other ring carbons mdpi.comresearchgate.net.

Aliphatic Carbons: The two carbons of the ethoxy bridge (-O-CH₂-CH₂-O-) would appear in the 60-70 ppm range, a typical region for carbons bonded to oxygen in an ether linkage compoundchem.comwisc.edu.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Aniline & Phenoxy Rings) | 110 - 160 |

For derivatives where this compound is attached to a cyclotriphosphazene core, ³¹P NMR spectroscopy is essential for characterization. The chemical shift of the phosphorus atoms is highly sensitive to the nature of the substituent groups attached.

In poly(aryloxyphosphazenes), the ³¹P NMR signal for a fully substituted, linear polymer typically appears in the range of -6 to -20 ppm researchgate.netresearchgate.netnih.gov. For cyclotriphosphazenes where aniline derivatives are bonded through the nitrogen atom, the chemical shifts can vary. The substitution pattern (geminal vs. non-geminal) on the phosphazene ring dramatically affects the ³¹P NMR spectrum, often resulting in complex splitting patterns that can be used to identify specific isomers scispace.comcmu.edu. For a phosphazene derivative of this compound, the ³¹P signal would be influenced by the electronic properties of the aryloxyethoxyamino substituent.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: Primary aromatic amines show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds orgchemboulder.comresearchgate.net.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹ vscht.cz.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region vscht.cz.

C-O Stretching: The aryl-alkyl ether linkages would produce strong, characteristic C-O stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions vscht.cz.

C-N Stretching: The aromatic C-N stretching vibration is expected in the 1250-1335 cm⁻¹ range orgchemboulder.com.

N-H Bending: The N-H bending (scissoring) vibration for primary amines is found around 1580-1650 cm⁻¹ orgchemboulder.comresearchgate.net.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| N-H Bend | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions of the benzene (B151609) rings.

Aniline itself typically shows two primary absorption bands around 230 nm and 280 nm researchgate.net. The presence of an auxochrome, such as an ether group, can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) uomustansiriyah.edu.iq. Therefore, this compound would be expected to have its primary absorption maxima (λ_max) shifted to wavelengths longer than those of unsubstituted aniline, likely in the 280-300 nm range, due to the extended conjugation and the electronic influence of the phenoxyethoxy substituent researchgate.netuomustansiriyah.edu.iqnih.gov. The exact λ_max would be dependent on the solvent used.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~240 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound and its derivatives, both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry offer unique advantages in their characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the analysis of this compound, the primary amine group is readily protonated in the positive ion mode, leading to the observation of the protonated molecule [M+H]⁺ as the base peak.

Collision-induced dissociation (CID) of the protonated molecule provides valuable structural information. The fragmentation of this compound is expected to occur at the ether linkages. The primary fragmentation pathways would likely involve the cleavage of the C-O bonds of the ethoxy bridge.

Expected ESI-MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 230.12 [M+H]⁺ | 136.08 | C₆H₅OH (Phenol) | [H₂N-C₆H₄-O-CH₂CH₂]⁺ |

| 230.12 [M+H]⁺ | 120.08 | C₇H₇O (Phenoxy radical) | [H₂N-C₆H₄-CH₂CH₂]⁺ |

| 230.12 [M+H]⁺ | 108.07 | C₈H₉O (Phenoxyethyl) | [H₂N-C₆H₄]⁺ |

| 230.12 [M+H]⁺ | 93.06 | C₈H₁₀NO (Aminophenoxyethyl) | [C₆H₅O]⁺ |

Note: This data is predictive and based on common fragmentation patterns of aromatic ethers and anilines.

The fragmentation pattern can be influenced by the nature and position of substituents on the aromatic rings of the derivatives. Electron-donating or withdrawing groups can affect the stability of the resulting fragment ions, thus altering the observed fragmentation pathways.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique well-suited for the analysis of a wide range of molecules, including small organic compounds and large polymers, with minimal fragmentation. It is particularly advantageous for high-throughput screening of derivatives. In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules, typically as singly charged ions.

For this compound and its small molecule derivatives, MALDI-TOF MS can rapidly determine the molecular weight with high accuracy. The choice of matrix is crucial, with common matrices for small molecules including α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).

Hypothetical MALDI-TOF MS Data for a Derivative of this compound:

| Compound | Matrix | Observed Ion [M+H]⁺ (m/z) | Theoretical Mass (Da) |

| This compound | CHCA | 230.12 | 229.28 |

| Bromo-derivative | DHB | 308.03 / 310.03 | 307.99 / 309.99 |

| Nitro-derivative | CHCA | 275.11 | 274.28 |

Note: This table is illustrative. The bromo-derivative shows isotopic peaks due to the presence of bromine isotopes.

This technique is also highly valuable for the characterization of polymeric derivatives, such as those incorporating the this compound moiety into a polymer backbone. MALDI-TOF MS can provide information on the average molecular weight, molecular weight distribution, and the structure of the repeating units.

Electrochemical Characterization Techniques

Electrochemical methods are employed to investigate the redox properties of electroactive molecules. For derivatives of this compound, cyclic voltammetry is a key technique to study their electron transfer behavior.

Cyclic Voltammetry (for electroactive derivatives)

Cyclic voltammetry (CV) is used to study the oxidation and reduction processes of a substance. The aniline moiety in this compound is susceptible to oxidation. The phenoxyethoxy group, being an electron-donating group through resonance, is expected to lower the oxidation potential of the aniline derivative compared to unsubstituted aniline.

A typical cyclic voltammogram of an aniline derivative in a non-aqueous electrolyte would show an anodic peak corresponding to the oxidation of the amine group to a radical cation. Depending on the stability of this radical cation and the experimental conditions, a corresponding cathodic peak may be observed on the reverse scan, indicating a reversible or quasi-reversible process.

Representative Cyclic Voltammetry Data for Substituted Anilines:

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reference |

| Aniline | +0.92 | znaturforsch.com |

| 4-Methoxyaniline | +0.67 | znaturforsch.com |

| 4-Ethoxyaniline | +0.68 | datapdf.com |

| This compound (Predicted) | ~ +0.7 - +0.8 | - |

Note: The predicted oxidation potential for this compound is an estimation based on the electron-donating nature of the alkoxy substituent.

The electrochemical behavior of derivatives will be influenced by the nature of the substituents. Electron-withdrawing groups on the aromatic rings are expected to increase the oxidation potential, making the compound more difficult to oxidize. Conversely, additional electron-donating groups would further decrease the oxidation potential. The reversibility of the redox process can also be affected by the substituents, which may influence the stability of the formed radical species.

Photophysical Property Assessment

The study of the interaction of light with molecules provides insights into their electronic structure and potential applications in areas such as fluorescence sensing and optoelectronics.

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While aniline itself is weakly fluorescent, its derivatives can exhibit significant fluorescence depending on their structure and environment.

The presence of the phenoxyethoxy group in this compound may enhance fluorescence compared to aniline due to increased structural rigidity and altered electronic properties. The quantum yield is typically measured relative to a well-characterized standard with a known quantum yield.

Factors Influencing Fluorescence Quantum Yield:

Structural Rigidity: Increased rigidity in a molecule often leads to a higher quantum yield by reducing non-radiative decay pathways.

Substituent Effects: Electron-donating groups, such as the phenoxyethoxy group, can increase the fluorescence quantum yield. Conversely, heavy atoms or nitro groups can quench fluorescence.

Solvent Polarity: The polarity of the solvent can significantly impact the quantum yield by affecting the energy levels of the excited state.

Illustrative Fluorescence Quantum Yield Data for Aromatic Amines:

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Aniline | Cyclohexane | 0.03 | [Generic Data] |

| N,N-Dimethylaniline | Cyclohexane | 0.11 | [Generic Data] |

| 9,10-Diphenylanthracene (Standard) | Ethanol | 0.90 | researchgate.net |

Derivatives of this compound designed for fluorescence applications would likely incorporate features to enhance rigidity and promote radiative decay, such as fusion into larger aromatic systems or the introduction of specific auxochromic groups.

Fluorescence Lifetime Analysis

Fluorescence lifetime is a critical parameter in characterizing the excited state dynamics of a molecule. It represents the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This property is intrinsic to a given fluorophore in a specific environment and is independent of concentration, offering advantages over steady-state fluorescence measurements.

The analysis of fluorescence lifetime provides valuable information on the quenching mechanisms and energy transfer processes that a molecule can undergo. For derivatives of this compound, one would expect the fluorescence lifetime to be influenced by the nature of any substituents on either the aniline or the phenoxy ring.

Table 1: Representative Fluorescence Lifetime Data for Analogous Aromatic Compounds

| Compound | Solvent | Fluorescence Lifetime (τ) (ns) |

|---|---|---|

| Aniline | Cyclohexane | 2.9 |

| Diphenyl ether | Ethanol | 1.2 |

| N-Phenyl-1-naphthylamine | Acetonitrile (B52724) | 4.5 |

Note: This table presents data for structurally related compounds to provide context, as specific data for this compound is not available.

Singlet Oxygen Generation Studies

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated through photosensitization. In this process, a photosensitizer absorbs light and transfers the energy to ground-state triplet oxygen (³O₂), converting it to the excited singlet state. The ability of a compound to generate singlet oxygen is a key parameter in applications such as photodynamic therapy and photocatalysis.

The singlet oxygen quantum yield (ΦΔ) quantifies the efficiency of a photosensitizer in generating singlet oxygen. It is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. While specific studies on the singlet oxygen generation of this compound have not been reported, research on aniline and its derivatives indicates that they can participate in photochemical reactions that generate reactive oxygen species. For example, the photodegradation of aniline in the presence of photosensitizers is known to involve singlet oxygen. nih.govresearchgate.net The efficiency of this process is dependent on the triplet state energy of the photosensitizer and its ability to transfer energy to molecular oxygen.

The general structure of this compound, containing aromatic rings, suggests a potential for photosensitizing activity, although this would need to be experimentally verified. The quantum yield would be a crucial factor in determining its efficacy as a singlet oxygen generator.

Table 2: Singlet Oxygen Quantum Yields for Representative Photosensitizers

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| Rose Bengal | Methanol | 0.75 |

| Methylene Blue | Water | 0.52 |

| Porphine | Benzene | 0.62 |

Note: This table provides data for well-known photosensitizers to illustrate typical quantum yield values.

Photodegradation Quantum Yield Determinations

The photodegradation quantum yield (Φp) is a measure of the efficiency of a photochemical process that leads to the decomposition of a molecule. It is calculated as the number of molecules degraded per photon absorbed. This parameter is crucial for assessing the photostability of a compound, which is important for applications where it might be exposed to light for extended periods.

Specific photodegradation quantum yield data for this compound is not available. However, studies on the photodegradation of aniline and related aromatic amines have been conducted. The photodegradation of aniline in aqueous solutions can be initiated by direct photolysis or through photosensitized reactions involving reactive oxygen species like singlet oxygen and hydroxyl radicals. nih.govresearchgate.netnih.gov The quantum yield of these processes is influenced by factors such as pH, the presence of oxygen, and the concentration of other substances in the solution. The complex structure of this compound, with its ether linkage, may offer different degradation pathways compared to simple aniline.

X-ray Diffraction Analysis (for structural confirmation)

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid. It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformation.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is the gold standard for molecular structure determination. It involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of the atoms.

While a crystal structure for this compound itself has not been reported in the crystallographic databases, studies on closely related aniline derivatives have been published. For instance, the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline has been determined, providing insights into the conformations and intermolecular interactions of similar molecules. nih.gov In the case of this compound, a single crystal X-ray analysis would be expected to reveal the conformation of the flexible ethoxy linker and the dihedral angles between the two phenyl rings. It would also elucidate the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. A study on 4-Nitro-2-phenoxyaniline also provides data on the dihedral angle between the aromatic rings. researchgate.net

Table 3: Representative Crystallographic Data for an Analogous Aniline Derivative

| Compound | 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 18.011 (4) |

| c (Å) | 11.234 (2) |

| β (°) | 108.45 (3) |

| Volume (ų) | 1941.1 (7) |

Note: This table presents data for a structurally related compound to provide an example of crystallographic parameters.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is often used to confirm the identity of a synthesized compound by comparing its diffraction pattern to a calculated pattern from a known single crystal structure or to a standard pattern from a database. It can also be used to assess the purity of a crystalline sample and to study phase transitions. For this compound and its derivatives, PXRD would be a valuable tool for routine characterization, quality control, and for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Each polymorph would have a unique PXRD pattern.

Theoretical and Computational Investigations of 4 2 Phenoxyethoxy Aniline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of aniline (B41778) derivatives like 4-(2-Phenoxyethoxy)aniline. pnu.ac.irnrel.gov These methods allow for the accurate prediction of molecular geometries, electronic properties, and reaction mechanisms. nrel.govnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscispace.comaimspress.com It has been successfully applied to predict the properties of aniline and its derivatives. pnu.ac.irresearchgate.net DFT calculations can determine the distribution of electrons within the this compound molecule, which is crucial for understanding its chemical behavior. rsc.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. acs.org

For aniline derivatives, DFT has been employed to study how different substituents affect their electronic properties and reactivity. nih.gov For instance, the presence of the phenoxyethoxy group in this compound influences the electron density on the aniline ring, thereby affecting its nucleophilicity and susceptibility to electrophilic attack.

Table 1: Predicted Electronic Properties of Aniline Derivatives from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aniline | -5.21 | -0.15 | 5.06 |

| 4-Methoxyaniline | -4.98 | -0.08 | 4.90 |

| This compound | (Predicted to be similar to 4-alkoxyanilines) | (Predicted to be similar to 4-alkoxyanilines) | (Predicted to be lower than aniline) |

Computational Studies of Photophysical Properties

Computational methods are also used to investigate the photophysical properties of molecules, such as their absorption and emission of light. worldscientific.comscience.gov For this compound, understanding its behavior upon interaction with light is important for potential applications in areas like photosensitizers or fluorescent probes. illinois.edu

Time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, which correspond to electronic transitions between molecular orbitals. nih.gov The nature of these transitions, for example, whether they are π → π* or n → π* transitions, can also be determined. polympart.ir

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic picture of the behavior of this compound. aimspress.com These methods can be used to explore the conformational landscape of the molecule, its interactions with solvents, and its binding to biological targets.

Molecular dynamics (MD) simulations, for example, can track the movements of atoms in the molecule over time, providing insights into its flexibility and how it might adopt different shapes to fit into a binding site. researchgate.net This is particularly relevant for understanding the structure-activity relationships of drugs and other bioactive molecules. nih.gov

Mechanistic Elucidation via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org For reactions involving this compound, such as its synthesis or degradation, DFT calculations can be used to map out the entire reaction pathway. nih.gov This involves identifying transition states, which are the high-energy points along the reaction coordinate, and calculating the activation energies required to overcome them.

By comparing the energies of different possible pathways, chemists can predict which one is most likely to occur. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For example, in the synthesis of related aniline derivatives, computational methods have been used to understand the regioselectivity of reactions.

Structure-Activity Relationship (SAR) Studies Through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. uni-bonn.de Computational methods play a crucial role in modern SAR analysis, allowing for the rapid screening of large numbers of compounds and the identification of key structural features responsible for activity. uni-bonn.de

For this compound and its derivatives, computational SAR studies can help in designing new molecules with improved properties, such as enhanced binding to a specific biological target or better pharmacokinetic profiles. malariaworld.org This involves creating a library of virtual compounds by modifying the structure of the parent molecule and then using computational models to predict their activity. uni-bonn.de

Prediction of Bioavailability Parameters (e.g., log D o/w)

A key aspect of drug design is ensuring that a molecule can reach its target in the body, a property known as bioavailability. nih.govnih.gov Computational methods are widely used to predict important bioavailability parameters, such as the octanol-water distribution coefficient (log D o/w), which is a measure of a molecule's lipophilicity. acs.orgresearchgate.net

Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For this compound, its log D o/w value can be computationally estimated to predict its likely behavior in a biological system. A balanced lipophilicity is often desired; a molecule that is too hydrophilic may have difficulty crossing cell membranes, while one that is too lipophilic may be poorly soluble in aqueous environments like the bloodstream. nih.gov

Table 2: Computationally Predicted Bioavailability-Related Properties

| Property | Predicted Value Range for Drug-like Molecules | Relevance to this compound |

| log D o/w (pH 7.4) | 1 - 3 | Influences membrane permeability and aqueous solubility. acs.orgacs.org |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to hydrogen bonding potential and membrane transport. researchgate.net |

| Number of Rotatable Bonds | < 10 | Affects conformational flexibility and binding entropy. malariaworld.org |

Future Research Trajectories and Perspectives on 4 2 Phenoxyethoxy Aniline

Exploration of Sustainable and Green Synthetic Methodologies

Future research should prioritize the development of environmentally benign and efficient synthetic routes for 4-(2-Phenoxyethoxy)aniline and its derivatives. This aligns with the globally recognized principles of green chemistry, which advocate for waste reduction, use of safer solvents, and energy efficiency. imist.machemijournal.com

Key areas for investigation include:

Catalyst-Free and Solvent-Free Reactions: Exploring methodologies like simple grinding for one-pot, multi-component reactions could eliminate the need for expensive and often toxic catalysts and solvents. chemijournal.com

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. imist.ma Research into aqueous-based synthetic routes, potentially assisted by microwave irradiation or green catalysts like chitosan, could significantly reduce the environmental footprint. chemijournal.com

Renewable Resources and Energy: Investigating the use of renewable starting materials and energy sources, such as solar energy for photochemical reactions, presents a frontier in sustainable synthesis. imist.ma

Atom Economy Optimization: Synthetic strategies should be designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. researchgate.net For instance, developing alternatives to reactions that produce significant by-products is a key goal. imist.maresearchgate.net

Safer Reagents: Replacing hazardous reagents with safer alternatives is crucial. The use of biocatalysts, such as fruit juices which can provide mild and non-hazardous reaction conditions, is an innovative area worth exploring for aniline (B41778) derivative synthesis. chemijournal.com A notable example is the use of hydrogen peroxide as a bleaching agent, which is more environmentally friendly than halogenated compounds. chemijournal.com

Design and Synthesis of Advanced Functional Materials

The structural characteristics of this compound make it an excellent building block for a new generation of advanced functional materials. Its aromatic rings and flexible ether linkage can be tailored to achieve specific electronic, optical, and mechanical properties.

Future research could focus on:

Polymer Science: The aniline moiety is a well-known precursor for conductive polymers and high-performance plastics. Investigating the polymerization of this compound or its incorporation as a monomer could lead to materials with unique thermal and electrical properties.

Liquid Crystals: The rod-like shape suggested by the structure of some phenoxy-containing compounds is a key feature for liquid crystalline behavior. Synthesis of derivatives of this compound could lead to new thermotropic or lyotropic liquid crystals with applications in displays and sensors. ethernet.edu.et

Organic Dyes and Pigments: Aniline derivatives are fundamental to the dye industry. The phenoxyethoxy group can be functionalized to tune the chromophore's properties, leading to the development of novel dyes with enhanced color fastness and specific absorption spectra for applications in textiles and imaging. ekb.eg

Nanomaterials: The compound could be used to functionalize nanomaterials like carbon nanotubes. Such functionalization can improve the dispersion of nanotubes in polymer matrices, paving the way for advanced polymer nanocomposites with superior mechanical and electrical properties.

Fluorescent Materials: Phosphazene chemistry, which can involve aniline derivatives, has been a successful platform for creating fluorescent materials. researchgate.net Incorporating this compound into such structures could yield novel sensors and optoelectronic devices. researchgate.net

Development of Novel Catalytic Systems Based on this compound Derivatives

The amine group and aromatic rings of this compound can be modified to create sophisticated ligands for metal-based catalysts.

Promising research avenues include:

Asymmetric Catalysis: Designing chiral ligands from this compound could enable highly selective asymmetric reactions. For example, chiral Brønsted acids have been used in cooperative catalysis with photosensitizers for asymmetric [4+2] cycloadditions, a strategy that could be adapted for aniline derivatives. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. mdpi.com Ligands derived from this compound could be developed for these reactions, potentially offering improved efficiency and selectivity in the synthesis of complex molecules. For instance, palladium complexes with specific ligands have been used for the direct amidation of esters with aniline derivatives. mdpi.com

Photocatalysis: The development of photocatalytic systems is a rapidly growing field. nih.gov The phenoxy group in this compound could be exploited in the design of new photosensitizers or ligands for photocatalytic transformations, enabling reactions under mild, light-driven conditions. nih.gov

Dual Catalysis: Exploring dual catalytic systems, where two catalysts work in concert to promote a reaction, is another exciting frontier. For instance, a dual system using a Lewis acid and a Lewis base has been shown to be effective in the thioarylation of anilines. rsc.org Derivatives of this compound could be integrated into such systems to achieve novel reactivity. rsc.org

Integration of Computational Chemistry for Rational Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of properties and the rational design of new molecules and materials before their synthesis. umich.edu

Future work should leverage these tools for:

Property Prediction: Using techniques like Density Functional Theory (DFT), researchers can predict key properties of this compound and its derivatives, such as electron density distribution, reactivity, and spectroscopic characteristics. This can guide synthetic efforts toward molecules with desired functionalities.

Safer Chemical Design: Computational models can be used to screen for potential toxicity and environmental impact early in the design phase. acs.org This approach, which aligns with green chemistry principles, allows for the systematic design of safer and more sustainable chemicals by considering their entire life cycle. acs.org

Structure-Activity Relationship (SAR) Studies: Computational modeling can elucidate the relationship between the molecular structure of this compound derivatives and their biological or material properties. nih.gov This is particularly valuable in drug discovery and materials science for optimizing lead compounds.

Reaction Mechanism Elucidation: Computational methods can provide detailed insights into reaction mechanisms, helping chemists to understand and optimize reaction conditions for higher yields and selectivity. For example, understanding the catalytic cycle in palladium-catalyzed reactions can lead to the design of more efficient catalysts. beilstein-journals.org

Interdisciplinary Research at the Interface of Organic Chemistry and Applied Sciences

The versatility of this compound makes it an ideal candidate for interdisciplinary research projects that bridge the gap between fundamental organic chemistry and applied sciences.

Potential areas for collaboration include:

Medicinal Chemistry: Aniline and phenoxy ether moieties are present in many biologically active compounds. Derivatives of this compound could be investigated for a range of therapeutic applications, including the development of new antimalarial agents, anticancer drugs, or enzyme inhibitors. nih.govscience.gov Structure-activity relationship studies will be crucial in optimizing the pharmacological profiles of these compounds. nih.gov

Agrochemicals: The development of novel pesticides and herbicides is an ongoing need. The structure of this compound could serve as a starting point for creating new agrochemicals with improved efficacy and reduced environmental impact. Computational screening can aid in designing compounds that are effective against pests while being safer for non-target organisms. acs.org

Food Science and Safety: Aniline derivatives can be found as contaminants in food contact materials. scispace.com Research at the interface of chemistry and food science could focus on developing analytical methods to detect this compound and understanding its migration from packaging to food, ensuring consumer safety. scispace.com

Materials Science and Engineering: Collaboration between organic chemists and materials scientists can lead to the creation of novel materials with tailored properties. This includes developing new polymers, coatings, and electronic materials derived from this compound for a wide range of industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.